![molecular formula C17H21ClN4O3S B5622172 4-({[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5622172.png)
4-({[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves complex reactions including cyclization, nucleophilic substitution, and the use of various catalysts to achieve the desired molecular framework. For instance, compounds with morpholine moieties and substituted triazolyl groups are synthesized through reactions involving key intermediates like morpholine and various halogenated precursors. These processes highlight the intricate steps required to construct such complex molecules (Jian-Guo Wu et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed insights into the arrangement of atoms, the geometry of the molecule, and its electronic structure. For example, X-ray crystallography has revealed that similar compounds exhibit specific angles and conformations that are crucial for their chemical behavior and potential interactions with biological molecules (Jian-Guo Wu et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups, including triazolyl and morpholine moieties. These groups can undergo various chemical reactions, including nucleophilic substitutions, additions, and cyclizations. The presence of electron-donating and withdrawing groups within the molecule can significantly affect its reactivity and interaction with other chemical entities.
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of these compounds in different environments. These properties are determined by the compound's molecular structure and can influence its application in scientific research. For example, the solubility in organic solvents or water can affect the compound's use in chemical syntheses or biological studies.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are pivotal for the compound's potential applications. Studies on similar compounds have elucidated their reactivity patterns, stability under various conditions, and interactions with metals or organic molecules, which are important for designing new chemical reactions or materials (Jian-Guo Wu et al., 2008).
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S/c1-24-9-8-22-16(13-2-4-14(18)5-3-13)19-20-17(22)26-12-15(23)21-6-10-25-11-7-21/h2-5H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLJJLZUXAPECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(4-Chlorophenyl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
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